molecular formula C17H18ClNO2 B5725933 2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide

Cat. No. B5725933
M. Wt: 303.8 g/mol
InChI Key: CKSQMSOEGWADFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have beneficial effects on various metabolic disorders, including type 2 diabetes and obesity.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide has been widely used in scientific research to study the role of AMPK in various physiological and pathological processes. It has been shown to have beneficial effects on glucose and lipid metabolism, insulin sensitivity, and mitochondrial function. 2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide has also been studied for its potential therapeutic effects on metabolic disorders such as type 2 diabetes and obesity.

Mechanism of Action

2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide activates AMPK by binding to the regulatory subunit of the enzyme, leading to allosteric activation and phosphorylation of the catalytic subunit. This activation of AMPK results in the inhibition of anabolic pathways and the stimulation of catabolic pathways, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase glucose uptake in skeletal muscle cells, improve insulin sensitivity in adipocytes, and decrease hepatic glucose production. 2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide has also been shown to increase fatty acid oxidation in skeletal muscle and adipose tissue, leading to improved lipid metabolism. Additionally, 2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide has been shown to improve mitochondrial function and increase mitochondrial biogenesis in various cell types.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide is its specificity for AMPK activation, which allows for the study of the specific effects of AMPK activation on cellular processes. However, 2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide has some limitations for lab experiments, including its relatively low potency and the potential for off-target effects at high concentrations.

Future Directions

There are several future directions for the study of 2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide and AMPK activation. One direction is the development of more potent and selective AMPK activators for use in therapeutic applications. Another direction is the study of the effects of AMPK activation on other physiological processes, such as inflammation and autophagy. Additionally, the role of AMPK in cancer and aging is an area of active research, and 2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide may have potential applications in these fields as well.
Conclusion:
In conclusion, 2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide is a small molecule activator of AMPK that has been widely used in scientific research to study the role of AMPK in various physiological and pathological processes. 2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide has been shown to have beneficial effects on glucose and lipid metabolism, insulin sensitivity, and mitochondrial function. While 2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide has some limitations for lab experiments, it has potential applications in the development of new therapies for metabolic disorders, cancer, and aging.

Synthesis Methods

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide involves several steps, including the reaction of 4-chloro-3-methylphenol with 2-ethylphenylacetyl chloride to form the intermediate 2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide. This intermediate is then reacted with potassium tert-butoxide to yield the final product, 2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-3-13-6-4-5-7-16(13)19-17(20)11-21-14-8-9-15(18)12(2)10-14/h4-10H,3,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSQMSOEGWADFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide

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